6-Hydroxysugiol

Description

Structure

3D Structure

Properties

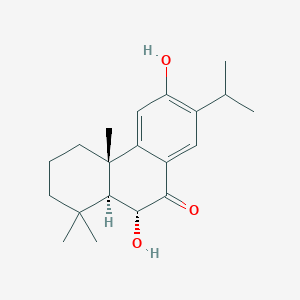

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(4aS,10R,10aS)-6,10-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |

InChI |

InChI=1S/C20H28O3/c1-11(2)12-9-13-14(10-15(12)21)20(5)8-6-7-19(3,4)18(20)17(23)16(13)22/h9-11,17-18,21,23H,6-8H2,1-5H3/t17-,18-,20+/m0/s1 |

InChI Key |

VQGOEQIXFUUUQP-CMKODMSKSA-N |

SMILES |

CC(C)C1=C(C=C2C(=C1)C(=O)C(C3C2(CCCC3(C)C)C)O)O |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)C(=O)[C@@H]([C@@H]3[C@@]2(CCCC3(C)C)C)O)O |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)C(=O)C(C3C2(CCCC3(C)C)C)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and structural profiles of 6-Hydroxysugiol are best understood in comparison to its analogs (Table 1). These compounds share a diterpenoid backbone but differ in hydroxylation patterns and oxidation states, leading to distinct bioactivities.

Table 1: Structural and Functional Comparison of this compound and Analogs

This compound vs. Sugiol

- Structural Difference : Sugiol lacks the hydroxyl group at C6, reducing its polarity compared to this compound.

- Bioactivity : this compound’s C6 hydroxyl group enhances its interaction with VEGF receptors, contributing to its superior anti-angiogenic effects. In contrast, Sugiol’s primary applications are in antioxidant and anti-inflammatory research .

This compound vs. 6-Hydroxy-5,6-dehydrosugiol

- Structural Difference : The latter features a conjugated double bond between C5 and C6, altering electron distribution.

This compound vs. 15-Hydroxyferruginol

- Structural Difference: Both share the molecular formula C₂₀H₂₈O₃, but 15-Hydroxyferruginol’s hydroxyl group at C15 positions it within the abietane diterpene subclass.

- Bioactivity: 15-Hydroxyferruginol exhibits cytotoxicity against leukemia cells but lacks documented anti-angiogenic effects, highlighting the role of hydroxyl positioning in target specificity .

Research Implications and Limitations

While this compound shows promise in oncology, direct comparative studies with its analogs are sparse. For example:

- 15-Hydroxyferruginol’s cytotoxicity in leukemia models warrants cross-testing with this compound to evaluate spectrum breadth.

Suppliers like ChemFaces enable access to these compounds for further research . Future work should prioritize head-to-head assays to elucidate structure-activity relationships and optimize therapeutic profiles.

Preparation Methods

Historical Context and Significance

The synthesis of 6-HQ has evolved significantly since its initial discovery, driven by the need for scalable and cost-effective routes to support pharmaceutical manufacturing. Early methods relied on Friedel-Crafts acylation, which faced limitations in regioselectivity and carbocation stability. The breakthrough came with the development of intramolecular Friedel-Crafts alkylation, which circumvented these challenges by leveraging ring-closure reactions. This approach minimized over-alkylation and improved yield, making it the cornerstone of modern 6-HQ production.

Synthetic Routes and Methodologies

Friedel-Crafts Alkylation Approach

The intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide (MCPA) represents the most efficient route to 6-HQ. The reaction mechanism involves three critical steps:

- Lewis Acid Activation : Aluminum chloride (AlCl₃) coordinates with the carbonyl oxygen of MCPA, polarizing the carbon-chlorine bond and facilitating chloride departure.

- Carbocation Formation : The departure of chloride generates a secondary carbocation at the β-position of the propionamide chain.

- Electrophilic Aromatic Substitution : The carbocation undergoes cyclization via attack at the ortho position relative to the methoxy group, forming the dihydroquinolinone ring.

A representative procedure involves heating a mixture of MCPA (1.4 mol) and AlCl₃ (4 equiv.) in N,N-dimethylacetamide (DMA) at 150–160°C for 2 hours. Quenching the reaction with aqueous sodium borohydride yields 6-HQ in 92.9% purity and 99.2% yield.

Table 1: Standard Reaction Conditions for 6-HQ Synthesis

| Parameter | Value |

|---|---|

| MCPA Equivalents | 1.0 |

| AlCl₃ Equivalents | 4.0 |

| Solvent | N,N-Dimethylacetamide |

| Temperature | 150–160°C |

| Reaction Time | 2 hours |

| Yield | 99.2% |

| Purity (HPLC) | 92.9% |

Optimization of Reaction Conditions

Solvent Selection : High-boiling polar aprotic solvents like DMA or dimethyl sulfoxide (DMSO) are critical for maintaining reaction fluidity at elevated temperatures. These solvents stabilize the transition state by solubilizing ionic intermediates, ensuring homogeneous reaction mixtures.

Lewis Acid Stoichiometry : A molar ratio of 3–5 equivalents of AlCl₃ to MCPA maximizes cyclization efficiency. Sub-stoichiometric amounts lead to incomplete chloride displacement, while excess AlCl₃ promotes side reactions such as demethylation.

Temperature Profile : Heating the reaction to 150–220°C accelerates the rate-determining carbocation formation step. Kinetic studies show a 10°C increase reduces reaction time by 40%, but temperatures above 220°C degrade the product through retro-aldol pathways.

Alternative Solvent Systems

While DMA is the solvent of choice, sulfolane and N-methylpyrrolidone (NMP) have been evaluated for large-scale applications. Sulfolane offers superior thermal stability (decomposition temperature > 240°C) but requires higher AlCl₃ loadings (5 equiv.) to compensate for reduced Lewis acidity in the polar environment.

Purification and Characterization Techniques

Workup Procedures

Post-reaction workup involves two sequential steps:

Chromatographic Analysis

Reverse-phase HPLC with gradient elution is employed for quality control. The method uses a C18 column and a mobile phase of ammonium acetate (pH 4.5) and acetonitrile, achieving baseline separation of 6-HQ from synthetic byproducts.

Table 2: HPLC Gradient Profile for 6-HQ Purity Analysis

| Time (min) | Eluent A (%) | Eluent B (%) |

|---|---|---|

| 0 | 85 | 15 |

| 40 | 50 | 50 |

Applications in Pharmaceutical Synthesis

The 6-HQ produced via this method is directly utilized in cilostazol synthesis without further purification. A representative protocol involves:

- Alkylation : Refluxing 6-HQ with 1-cyclohexyl-5-(4-iodobutyl)-tetrazole in ethanol containing 1,8-diazabicycloundec-7-ene (DBU).

- Workup : Sequential washes with NaOH and HCl remove unreacted starting materials.

- Crystallization : Recrystallization from ethanol-water yields cilostazol with a melting point of 148–150.5°C.

Q & A

Q. What in vitro assays are validated for assessing 6-Hydroxysugiol’s anti-proliferative effects?

The MTT assay is widely used to evaluate anti-proliferative activity. For example, this compound demonstrated 76.2% inhibition of HepG2 cell proliferation at 0.32 mmol/L using this method. Fluorescence microscopy further confirmed apoptosis via chromatin fragmentation analysis .

Q. Which animal models are suitable for studying this compound’s anti-angiogenic properties?

The chorioallantoic membrane (CAM) model is a validated in vivo system. Studies show this compound significantly reduces angiogenesis in CAM assays, making it a primary model for initial anti-angiogenic screening .

Q. What are the standard methods for detecting VEGF modulation by this compound?

Immunocytochemistry and ELISA are employed to measure VEGF expression in cells and culture medium. These methods confirmed that this compound downregulates VEGF in HepG2 cells, a key mechanism for its anti-angiogenic effects .

Q. How should preliminary pharmacokinetic studies of this compound be designed?

Focus on solubility (using polar/non-polar solvents), metabolic stability (via liver microsome assays), and plasma protein binding (equilibrium dialysis). These parameters inform bioavailability and dosing strategies for subsequent in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values across cell lines?

Control variables such as cell passage number, culture conditions, and assay protocols. Replicate experiments across independent labs and perform meta-analyses to identify confounding factors. Systematic reviews (Cochrane guidelines) can harmonize data interpretation .

Q. What experimental strategies minimize off-target effects in apoptosis assays for this compound?

Use combinatorial assays (e.g., Annexin V/PI staining) to differentiate apoptosis from necrosis. Include dose-response curves and negative controls (e.g., untreated cells) to validate specificity. Fluorescence microscopy with Hoechst staining, as in Zhuang et al. (2012), ensures accurate apoptotic quantification .

Q. How does this compound’s anti-migratory activity correlate with concentration, and what statistical methods validate this?

Transwell or scratch assays quantify migration inhibition. For example, 0.64 mmol/L this compound reduced HepG2 migration by 59.72%. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare means across concentrations, ensuring p-values <0.05 for significance .

Q. What methodologies optimize the study of this compound’s synergy with other anti-cancer agents?

Apply the Chou-Talalay combination index (CI) method. Co-administer this compound with chemotherapy drugs (e.g., doxorubicin) at varying ratios. Measure synergism via CI <1, and validate with isobologram analysis. Include cytotoxicity controls to rule out additive effects .

Methodological Guidance

Q. How should raw data from this compound experiments be organized for publication?

Q. What systematic review frameworks are recommended for synthesizing this compound research?

Use PRISMA guidelines for literature screening and data extraction. Scoping studies (Arksey & O’Malley framework) map evidence gaps, while Cochrane protocols assess intervention efficacy. Prioritize studies with replication and transparent methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.